2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid
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Overview
Description
2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid is a versatile organic compound with the molecular formula C7H4ClFN2O4. It is recognized for its utility as a starting material in the synthesis of various nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones . This compound is also an intermediate in the synthesis of certain pharmaceutical agents, such as Albaconazole, an antifungal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid typically involves multi-step synthetic routes. One common method includes the nitration of 2-chloro-4-fluoroaniline, followed by subsequent amination and carboxylation reactions . The nitration step is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 2-Amino-5-chloro-4-fluoro-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex nitrogenous heterocycles.
Biology: Serves as an intermediate in the synthesis of bioactive molecules, including antifungal agents.
Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, facilitating various substitution reactions . Additionally, the compound can form coordination complexes with metal ions, which can be exploited in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-5-nitrobenzoic acid: Similar in structure but lacks the amino group.
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Contains an additional chlorine atom.
4-Chloro-2-fluoro-5-nitrobenzoic acid: Differently substituted isomer.
Uniqueness
2-Amino-5-chloro-4-fluoro-3-nitrobenzoic acid is unique due to the presence of both an amino and a nitro group on the aromatic ring, which allows for a diverse range of chemical reactions and applications. Its ability to act as a precursor for various heterocyclic compounds and its role in pharmaceutical synthesis highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
2-amino-5-chloro-4-fluoro-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2O4/c8-3-1-2(7(12)13)5(10)6(4(3)9)11(14)15/h1H,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHKHSXQAHDPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)[N+](=O)[O-])N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138159-17-6 |
Source
|
Record name | 2-amino-5-chloro-4-fluoro-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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